Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-

Suzuki-Miyaura coupling C–C bond formation azetidine diversification

Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]- (CAS 824390-92-3), also referred to as 2-(3-bromophenyl)-1-tosylazetidine, is a heterobifunctional small molecule (C₁₆H₁₆BrNO₂S, MW 366.27 g/mol) comprising a strained four-membered azetidine ring bearing a meta-bromophenyl substituent at C2 and an N-tosyl activating group. The compound belongs to the 2-aryl-N-tosylazetidine class, a scaffold widely employed as a formal 1,4-dipole precursor in [4+2] cycloadditions and as a substrate for regioselective ring-opening transformations.

Molecular Formula C16H16BrNO2S
Molecular Weight 366.3 g/mol
CAS No. 824390-92-3
Cat. No. B14216650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-
CAS824390-92-3
Molecular FormulaC16H16BrNO2S
Molecular Weight366.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC2C3=CC(=CC=C3)Br
InChIInChI=1S/C16H16BrNO2S/c1-12-5-7-15(8-6-12)21(19,20)18-10-9-16(18)13-3-2-4-14(17)11-13/h2-8,11,16H,9-10H2,1H3
InChIKeyHSPIVCUANDUTER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromophenyl)-1-tosylazetidine (CAS 824390-92-3): A Meta-Bromo-Functionalized N-Tosylazetidine Building Block for Synthetic Chemistry


Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]- (CAS 824390-92-3), also referred to as 2-(3-bromophenyl)-1-tosylazetidine, is a heterobifunctional small molecule (C₁₆H₁₆BrNO₂S, MW 366.27 g/mol) comprising a strained four-membered azetidine ring bearing a meta-bromophenyl substituent at C2 and an N-tosyl activating group [1]. The compound belongs to the 2-aryl-N-tosylazetidine class, a scaffold widely employed as a formal 1,4-dipole precursor in [4+2] cycloadditions and as a substrate for regioselective ring-opening transformations [2]. Its defining structural features—the N-tosyl group, which activates the azetidine toward nucleophilic ring-opening, and the meta-bromo substituent, which provides a cross-coupling handle—distinguish it from simpler 2-aryl-N-tosylazetidine analogs and position it as a versatile intermediate for Diversity-Oriented Synthesis (DOS) and medicinal chemistry campaigns [1][3].

Why 2-(3-Bromophenyl)-1-tosylazetidine Cannot Be Replaced by Generic Azetidine Analogs in Synthetic Applications


Generic substitution within the 2-aryl-N-tosylazetidine class is precluded by the synergistic interdependence of the N-tosyl activating group and the meta-bromo substituent. The N-tosyl group is indispensable for enabling Lewis acid-mediated or transition-metal-catalyzed ring-opening: N-alkyl azetidines are reported to be entirely unreactive under conditions where N-tosyl azetidines undergo efficient ring-opening, establishing a binary reactivity gate [1]. Simultaneously, the meta-bromo substituent imparts a unique synthetic versatility that is absent in the unsubstituted 2-phenyl-1-tosylazetidine (CAS 38455-36-6): the C–Br bond at the meta position serves as a competent electrophilic partner for Pd-catalyzed Suzuki–Miyaura and related cross-coupling reactions, enabling post-ring-opening diversification that a simple phenyl analog cannot achieve [2]. The 4-bromo (para) positional isomer, while also cross-coupling competent, exhibits distinct electronic and steric properties that alter regioselectivity outcomes in both ring-opening and subsequent transformations; simply interchanging these isomers without re-optimization risks compromised reaction yields and product profiles [3].

Quantitative Differentiation Evidence for 2-(3-Bromophenyl)-1-tosylazetidine vs. Closest Comparators


Meta-Bromo Substitution Enables Pd-Catalyzed Cross-Coupling That Is Impossible with the Unsubstituted Phenyl Analog

The meta-bromo substituent on the phenyl ring of 2-(3-bromophenyl)-1-tosylazetidine serves as a competent electrophilic partner for Pd-catalyzed Suzuki–Miyaura arylative cross-coupling. In a study by Takeda et al. (2021), N-tosyl-2-arylazetidines bearing a bromine substituent on the 2-phenyl ring underwent regioselective and stereospecific ring-opening Suzuki–Miyaura coupling with arylboronic acids to yield enantioenriched 3,3-diarylpropylamines [1]. By contrast, the unsubstituted 2-phenyl-1-tosylazetidine (CAS 38455-36-6) lacks a halide handle and is incapable of participating in this cross-coupling manifold, limiting its utility to ring-opening reactions without subsequent C–C bond formation [2]. This difference is binary: the meta-bromo compound is cross-coupling competent; the phenyl analog is not.

Suzuki-Miyaura coupling C–C bond formation azetidine diversification

N-Tosyl Activation Is Mandatory for Azetidine Ring-Opening Reactivity: Direct Contrast with N-Alkyl Azetidines

The N-tosyl group is a prerequisite for azetidine ring-opening reactivity. Bertolini et al. (2008) demonstrated that while N-alkyl azetidines were found not to be reactive under ring-opening conditions with aryl borates, optically active N-tosyl azetidines underwent ring-opening to give the corresponding β-aryloxy amines [1]. This binary reactivity difference is critical: 2-(3-bromophenyl)azetidine (CAS 1270556-17-6), the non-tosylated analog, lacks the N-sulfonyl activation and is predicted to be unreactive toward the Lewis acid-mediated ring-opening pathways that are well-established for the N-tosyl derivative [2]. The N-tosyl group also enables [4+2] cycloaddition chemistry with nitriles to form tetrahydropyrimidines, a transformation that is inaccessible to N-alkyl azetidines [3].

azetidine ring-opening N-sulfonyl activation Lewis acid catalysis

Azetidine Ring Strain Energy (~25.4 kcal/mol) Balances Reactivity and Handleability vs. Aziridine and Pyrrolidine Scaffolds

The azetidine ring possesses a ring strain energy of approximately 25.4 kcal/mol, which is intermediate between the highly strained aziridine (~27.7 kcal/mol) and the relatively unstrained pyrrolidine (~5.4 kcal/mol) [1]. This intermediate strain energy confers a therapeutically relevant reactivity profile: azetidines are significantly more stable and easier to handle than aziridines, yet retain sufficient strain to undergo controlled ring-opening under appropriate catalytic conditions [2]. In practical terms, 2-(3-bromophenyl)-1-tosylazetidine is bench-stable at ambient temperature, whereas analogous 2-aryl-N-tosylaziridines are more prone to spontaneous decomposition and require more stringent storage conditions. This translates into lower procurement risk and greater synthetic reproducibility for the azetidine scaffold.

ring strain azetidine stability heterocycle reactivity

Meta-Bromo vs. Para-Bromo Positional Isomer: Differential Electronic Effects Impact Reactivity and Coupling Outcomes

The position of the bromine substituent on the 2-phenyl ring critically affects electronic properties and downstream reactivity. The meta-bromo substituent exerts a –I (inductive) electron-withdrawing effect without the +M (mesomeric) resonance contribution that a para-bromo substituent can provide. Computationally, the Hammett σₘ value for Br is +0.39, while σₚ is +0.23, indicating that the meta-bromo group is a stronger electron-withdrawing substituent than its para counterpart [1]. This difference modulates the electrophilicity of the C2 position of the azetidine ring, which can influence the rate and regioselectivity of nucleophilic ring-opening reactions. In the Ghorai et al. (2006) synthetic route, the 2-(3-bromophenyl)-1-tosylazetidine (824390-92-3) and 2-(4-methoxyphenyl)-1-tosylazetidine (824390-93-4) are listed as distinct substrates, indicating that substitution pattern is a relevant variable in this compound class, though direct comparative kinetic data for the meta- vs. para-bromo pair remain unpublished [2].

positional isomer electronic effect regioselectivity

Commercially Available at NLT 98% Purity with Full ISO Certification, Ensuring Reproducibility in Multi-Step Synthetic Sequences

2-(3-Bromophenyl)-1-tosylazetidine (CAS 824390-92-3) is commercially available from specialized suppliers at a purity specification of NLT 98% (not less than 98%), with products conforming to ISO certification standards for global pharmaceutical R&D and quality control applications . This purity level is critical for multi-step synthetic sequences where impurities from the starting material can propagate and compromise downstream intermediate quality. In contrast, the non-tosylated analog 2-(3-bromophenyl)azetidine (CAS 1270556-17-6) is typically offered at 95% purity, a 3-percentage-point lower specification that introduces additional impurity-related risk in synthesis .

chemical procurement purity specification ISO certification

High-Value Application Scenarios for 2-(3-Bromophenyl)-1-tosylazetidine in Medicinal Chemistry and Synthetic Methodology


Diversity-Oriented Synthesis (DOS) Libraries via Tandem Ring-Opening / Suzuki–Miyaura Coupling

In a DOS campaign, 2-(3-bromophenyl)-1-tosylazetidine can serve as a single starting material that undergoes Lewis acid-mediated ring-opening with alcohol nucleophiles to generate 1,3-amino ether intermediates, followed by Pd-catalyzed Suzuki–Miyaura coupling at the meta-bromo position to introduce aryl diversity. This tandem sequence—enabled exclusively by the co-presence of the N-tosyl activating group and the meta-bromo cross-coupling handle—generates two points of diversity in two steps from one building block [1][2]. The unsubstituted 2-phenyl-1-tosylazetidine analog cannot access the second diversification step, making the brominated compound the preferred procurement choice for library synthesis.

Synthesis of Enantioenriched 3,3-Diarylpropylamine Pharmacophores

Enantioenriched 3,3-diarylpropylamines are privileged scaffolds in drug discovery, appearing in muscarinic receptor antagonists and other CNS-active agents. The Pd-catalyzed enantioselective ring-opening Suzuki–Miyaura coupling of N-tosyl-2-arylazetidines, as reported by Takeda et al. (2021), provides direct access to this pharmacophore class [3]. The meta-bromo substituent on the target compound serves as the essential electrophilic partner in this transformation; the corresponding 2-phenyl analog cannot participate in this cross-coupling, making 824390-92-3 the required substrate for this synthetic strategy.

[4+2] Cycloaddition with Nitriles to Access Substituted Tetrahydropyrimidines

2-Aryl-N-tosylazetidines function as formal 1,4-dipole precursors in Zn(OTf)₂-mediated [4+2] cycloaddition reactions with nitriles, yielding substituted tetrahydropyrimidines in good to excellent yields [4]. The target compound (824390-92-3) is explicitly listed among the substrate scope for this transformation. Tetrahydropyrimidines are themselves valuable intermediates for the synthesis of cyclic diamines and guanidine-containing natural product analogs. The meta-bromo substituent survives the cycloaddition conditions, providing a latent handle for further late-stage functionalization of the tetrahydropyrimidine product—an advantage not available with the unsubstituted phenyl analog.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Aryl Halide Handles for Parallel SAR

In hit-to-lead optimization, the ability to rapidly explore structure-activity relationships (SAR) around the aryl ring of a lead compound is critical. 2-(3-Bromophenyl)-1-tosylazetidine provides a pre-installed bromide at the meta position that can undergo Pd-catalyzed amination (Buchwald–Hartwig), etherification, or additional cross-coupling reactions to generate arrays of analogs without requiring de novo synthesis of each derivative [2]. This 'functional group handle' strategy is standard in medicinal chemistry, and procuring the brominated building block at the outset eliminates the need for a potentially low-yielding bromination step on a more complex intermediate later in the synthesis.

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